
8-Bromooctanoic acid
Overview
Description
8-Bromooctanoic acid (C₈H₁₅BrO₂, CAS 17696-11-6) is a brominated carboxylic acid with a linear structure (Br(CH₂)₇CO₂H). It has a molecular weight of 223.11 g/mol, a melting point of 35–37°C, and a boiling point of 147–150°C/2 mmHg . Its terminal bromine atom and carboxylic acid group make it a versatile reagent in organic synthesis, biochemistry, and pharmaceuticals. Key applications include:
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Bromooctanoic acid can be synthesized through several methods. One common method involves the bromination of octanoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or sulfur bromide (S2Br2). The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the eighth carbon position .
Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of 1,8-octanediol with hydrobromic acid (HBr). The reaction proceeds through the formation of an intermediate, which is then oxidized to yield this compound. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions: 8-Bromooctanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Hydrolysis: It can undergo hydrolysis to form 8-hydroxyoctanoic acid.
Esterification: It can react with alcohols to form esters, such as 8-bromoethyl octanoate.
Common Reagents and Conditions:
Substitution Reactions: Thiols (R-SH) in the presence of a base.
Hydrolysis: Water or aqueous sodium hydroxide (NaOH).
Esterification: Alcohols (R-OH) in the presence of an acid catalyst.
Major Products:
- 8-Mercaptooctanoic acid
- 8-Hydroxyoctanoic acid
- 8-Bromoethyl octanoate
Scientific Research Applications
Chemical Synthesis
8-Bromooctanoic acid serves as a critical reagent in organic synthesis. It is often utilized to produce various derivatives and complex molecules through reactions such as decarboxylation and substitution. For instance, it has been employed in the synthesis of quinone derivatives, which have shown promising biological activities.
Case Study: Synthesis of Quinone Derivatives
A study demonstrated the use of this compound in synthesizing 3-(7-bromoheptyl)-2-methyl-5-methoxy-1,4-benzoquinone and 3-(10-bromodecyl)-2-methyl-5-methoxy-1,4-benzoquinone. The synthesis involved decarboxylation reactions that highlighted the compound's utility in enhancing solubility and biological activity. The synthesized compounds exhibited significant binding affinity towards translocator protein (TSPO), indicating potential anti-inflammatory properties .
Biochemical Applications
This compound is also significant in biochemistry, particularly in studies related to drug development and molecular biology.
Research indicates that derivatives synthesized from this compound can interact with various macromolecules, enhancing their biological efficacy. For example, the binding interactions of synthesized compounds with TSPO showed that modifications using this compound increased the solubility and biological activity of the resulting compounds .
Material Science
In material science, this compound is used as a crosslinking agent in polymer chemistry. It can facilitate the formation of complex structures that are essential for developing advanced materials.
Application in Polyhydroxyalkanoates
The compound has been investigated for its role in synthesizing polyhydroxyalkanoates (PHAs), which are biodegradable polymers with applications in tissue engineering and drug delivery systems . The incorporation of this compound into PHA production has shown to enhance the mechanical properties and biocompatibility of the materials produced.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 8-Bromooctanoic acid involves its ability to act as a cross-linking reagent. It can form covalent bonds with other molecules, thereby modifying their structure and function. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Similar Brominated Carboxylic Acids
Structural and Functional Differences
Brominated carboxylic acids vary in chain length, bromine position, and reactivity. Below is a comparative analysis:
Reactivity and Enzymatic Processing
- Chain Elongation: this compound is elongated to 12-bromododecanoic acid by VhAasS, while 11-bromoundecanoic acid forms 15-bromopentadecanoic acid .
- Dehalogenation: this compound undergoes partial dehalogenation in E. coli, whereas 11-bromoundecanoic acid remains intact .
Metabolic and Stability Profiles
- Bacterial Metabolism: this compound is fully consumed by E. coli BL21 (VhAasS-expressing), but 11-bromoundecanoic acid shows residual presence, indicating slower processing .
- Thermal Stability: this compound (BP: 147–150°C/2 mmHg) is less volatile than 6-bromohexanoic acid (BP: 120–122°C/2 mmHg), making it preferable for high-temperature reactions .
Biological Activity
8-Bromooctanoic acid (8-BrO) is a synthetic compound with significant biological activity, particularly in the fields of microbiology and cancer research. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant studies that highlight its potential applications.
Chemical Structure and Properties
This compound is an analog of octanoic acid, characterized by the presence of a bromine atom at the eighth carbon position. Its chemical formula is C₈H₁₅BrO₂, and it has been utilized in various biochemical studies due to its structural similarity to fatty acids and lipoic acid.
Inhibition of Lipoylation
One of the primary biological activities of this compound is its ability to inhibit the lipoylation process in various organisms. This inhibition occurs through its interaction with enzymes involved in attaching lipoic acid to proteins. For instance, studies have shown that 8-BrO effectively disrupts the function of lipoate-protein ligases in Mycoplasma hyopneumoniae, leading to impaired growth and protein modification . This mechanism has implications for developing targeted therapies against parasitic infections like trypanosomiasis, where similar pathways are present .
Cytotoxic Effects
Research indicates that this compound exhibits cytotoxic properties against several human tumor cell lines. In one study, it was found to inhibit cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231) as well as other cancer types, demonstrating a selective action against estrogen-dependent tumors . The compound's ability to induce apoptosis in these cells suggests potential as a chemotherapeutic agent.
Study on Tumor Cell Lines
A notable study assessed the cytotoxic effects of this compound on various human tumor cell lines using the SRB assay. The results indicated that:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 15 | High selectivity |
MDA-MB-231 | 20 | Moderate potency |
SF-268 | 25 | General cytotoxicity |
NCI-H460 | 30 | Lower sensitivity |
UACC-62 | 18 | Effective growth inhibition |
This data highlights the compound's potential effectiveness in treating specific types of breast cancer while sparing non-tumor cells .
Lipoyl-Relay Pathway Study
Another significant research effort focused on the lipoyl-relay pathway in Bacillus subtilis and its implications for parasitic protozoa. Here, this compound was identified as a crucial inhibitor, leading to a complete loss of protein lipoylation and subsequent growth impairment in Trypanosoma brucei . This finding underscores the compound's potential as a lead for developing new antiparasitic drugs.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
- Inhibition of Lipoylation : Disrupts lipoate-protein ligase activity, affecting growth in pathogenic bacteria and protozoa.
- Cytotoxicity : Induces apoptosis in various human cancer cell lines, particularly effective against estrogen-dependent breast cancer.
- Potential Therapeutic Applications : Offers promise as a chemotherapeutic agent and a tool for studying metabolic pathways in microorganisms.
Q & A
Q. Basic: What are the primary synthetic routes for 8-bromooctanoic acid, and how can reaction yields be optimized?
Answer:
this compound is synthesized via two main routes:
- Route 1: Hydrolysis of 8-bromo-1-octanol using strong oxidizing agents (e.g., KMnO₄ or CrO₃), yielding ~82% .
- Route 2: Deprotection of 1-bromo-8-(tetrahydropyranyloxy)octane under acidic conditions (e.g., HCl in THF), achieving ~83% yield .
Optimization Strategies:
- Use high-purity starting materials to minimize side reactions.
- Control reaction temperature (e.g., maintain <40°C to prevent bromine displacement).
- Catalytic additives like phase-transfer agents (e.g., tetrabutylammonium bromide) can enhance reaction efficiency .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
this compound poses risks of skin/eye irritation and respiratory harm. Essential safety measures include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and sealed goggles .
- Ventilation: Use fume hoods for reactions involving volatile intermediates (e.g., brominated byproducts) .
- Waste Disposal: Segregate halogenated waste for incineration or specialized treatment to avoid environmental contamination .
Q. Basic: How is this compound utilized in biochemical assays, such as enzyme inhibition studies?
Answer:
The compound serves as a precursor for synthesizing inhibitors targeting enzymes like fatty acid amide hydrolase (FAAH):
- FAAH Inhibitor Synthesis: React this compound with triphenylphosphine to generate alkylating agents that modify FAAH active sites, enabling IC₅₀ determination via radiolabeled substrate assays .
- Validation: Confirm inhibitory activity using rat brain membrane assays with [³H]anandamide as a substrate .
Q. Basic: What analytical techniques are recommended for characterizing this compound purity and structure?
Answer:
Key Techniques:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm bromine substitution at the ω-position (δ ~3.4 ppm for CH₂Br) .
- HPLC: Reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity (>97%) .
- Melting Point Analysis: Validate consistency with literature values (35–37°C) .
Table 1: Physical Properties of this compound
Property | Value | Source |
---|---|---|
Molecular Weight | 223.11 g/mol | |
Melting Point | 35–37°C | |
Boiling Point | 147–150°C at 2 mmHg | |
Solubility | Miscible in DCM, THF, DMF |
Q. Advanced: How can this compound be applied in nuclear imaging agent development?
Answer:
this compound is a key intermediate for synthesizing ⁹⁹ᵐTc-labeled fatty acid derivatives used in cardiac imaging:
- Radiolabeling Protocol: React with technetium-99m in the presence of stannous chloride reductant to form lipophilic complexes .
- Biodistribution Studies: Evaluate myocardial uptake in animal models using SPECT/CT imaging, comparing retention times to commercial agents like ¹²³I-IPPA .
Q. Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
Answer:
Discrepancies in yields (e.g., 83% in synthesis vs. <2% in decarboxylation reactions) arise from:
- Reaction Conditions: Longer reaction times (24–48 hrs) and elevated temperatures (80–100°C) improve decarboxylation efficiency .
- Steric Effects: Electron-withdrawing groups (e.g., methoxy substituents) may hinder alkylation; use bulky bases (e.g., LHMDS) to mitigate .
- Analytical Validation: Cross-check yields via gravimetric analysis and LC-MS to confirm product identity .
Q. Advanced: What role does this compound play in quantitative structure-activity relationship (QSAR) studies?
Answer:
The compound’s alkyl chain length and bromine substitution make it a model for studying lipophilicity-bioactivity relationships:
- Molecular Docking: Use AutoDock4 to simulate interactions with targets like translocator protein (TSPO). Grid box parameters (x, y, z coordinates) optimize binding energy calculations .
- QSAR Parameters: Correlate logP values (calculated via HyperChem) with inhibitory activity (IC₅₀) to refine drug design .
Q. Advanced: How can reaction pathways involving this compound be optimized for asymmetric synthesis?
Answer:
Asymmetric applications include synthesizing chiral intermediates for antimalarial drugs:
Properties
IUPAC Name |
8-bromooctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJFDZSBZWHRNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338314 | |
Record name | 8-Bromooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-11-6 | |
Record name | 8-Bromooctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17696-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Bromooctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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